molecular formula C13H21Cl2N3O2 B2502217 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride CAS No. 2059948-88-6

4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride

Cat. No.: B2502217
CAS No.: 2059948-88-6
M. Wt: 322.23
InChI Key: MMRANHTXVFSUGX-UHFFFAOYSA-N
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Description

4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride (CAS: 2059948-88-6) is a piperazine-containing benzoic acid derivative with the molecular formula C₁₃H₂₀Cl₂N₄O₂. Its structure features a benzoic acid core linked via an ethylamino spacer to a piperazine ring, which is protonated as a dihydrochloride salt. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted therapies due to its ability to modulate solubility and bioavailability .

Key characteristics:

  • Molecular weight: 359.23 g/mol (free base: 286.33 g/mol + 2HCl).
  • Applications: Building block for drug discovery, particularly in kinase inhibitors and GPCR-targeted molecules .
  • Synthesis: Typically prepared via nucleophilic substitution or amide coupling reactions involving piperazine derivatives and functionalized benzoic acids.

Properties

IUPAC Name

4-(2-piperazin-1-ylethylamino)benzoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2.2ClH/c17-13(18)11-1-3-12(4-2-11)15-7-10-16-8-5-14-6-9-16;;/h1-4,14-15H,5-10H2,(H,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRANHTXVFSUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNC2=CC=C(C=C2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride typically involves the reaction of 4-aminobenzoic acid with 2-(piperazin-1-yl)ethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted piperazine derivatives .

Scientific Research Applications

Biological Activities

Research indicates that 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride exhibits various biological activities , making it a candidate for therapeutic applications. Some notable activities include:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. For instance, derivatives have demonstrated minimum inhibitory concentrations (MICs) against pathogens like E. coli and S. aureus.
  • Antitumor Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a subject of interest in oncology research.
  • Neuroprotective Effects : Its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.

Interaction Studies

Interaction studies focus on the binding affinity of 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride to various biological targets. Understanding these interactions is crucial for elucidating its pharmacodynamics and pharmacokinetics.

Binding Affinity Studies

Research has identified several targets for this compound, including:

  • Receptors : It may interact with neurotransmitter receptors, influencing synaptic transmission.
  • Enzymes : Potential inhibition of enzymes involved in metabolic pathways could provide therapeutic benefits in conditions like cancer and neurodegenerative diseases.

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations can influence biological activity:

Compound NameStructure FeaturesUnique Attributes
4-(Piperazin-1-yl)benzoic acid dihydrochloridePiperazine directly attached to benzoic acidLacks ethyl chain; potential different activity profile
4-{[2-(Morpholino)ethyl]amino}benzoic acid dihydrochlorideMorpholine instead of piperazineMay exhibit different receptor interactions
4-{[2-(N-Methylpiperidinyl)ethyl]amino}benzoic acid dihydrochlorideN-Methylpiperidine as substituentPotentially altered pharmacokinetics due to methylation

This table illustrates how structural differences can lead to variations in therapeutic potential and biological effects.

Case Studies

Several studies have evaluated the efficacy of compounds similar to 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride:

  • Antitumor Activity Study : A related compound demonstrated significant anti-proliferative activity against breast cancer cell lines, suggesting that modifications can enhance therapeutic efficacy.
  • Neuroimaging Applications : Research on piperazine derivatives indicated their utility as ligands for positron emission tomography (PET), providing insights into neurological applications.

Mechanism of Action

The mechanism of action of 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride can be contextualized against related piperazine- and benzoic acid-containing compounds. Below is a comparative analysis:

Structural and Functional Comparisons

Key Insights

Bioactivity :

  • Levocetirizine dihydrochloride exhibits potent antihistaminic activity due to its carboxylate group and aromatic substituents, enabling strong H1 receptor binding . In contrast, the target compound lacks such substituents, limiting direct receptor interaction but enhancing versatility as a synthetic intermediate .
  • Cetirizine ethyl ester dihydrochloride serves as a prodrug, with esterification improving membrane permeability compared to the parent carboxylic acid .

Fmoc-protected piperazine derivatives (CAS 180576-05-0) are critical in peptide synthesis, where the Fmoc group enables temporary amine protection .

Physicochemical Properties: The ethylamino linker in the target compound provides conformational flexibility, whereas methylene linkers (e.g., in CAS 514209-40-6) restrict rotation, affecting binding pocket compatibility . Dihydrochloride salts (common in all compounds) enhance aqueous solubility, crucial for in vivo administration .

Research Findings and Trends

Synthetic Utility: The target compound’s ethylamino-piperazine motif is frequently employed in kinase inhibitor development (e.g., ALK and EGFR inhibitors), where modular substitution allows tuning of selectivity .

Trends in Piperazine Derivatives :

  • Trifluoromethyl groups (e.g., in CAS 69838-61-5) are increasingly incorporated to improve metabolic stability and target affinity .
  • Spirocyclic piperazines (e.g., 4-oxa-1,9-diazaspiro[5.5]undecane dihydrochloride) are emerging as scaffolds for reducing off-target effects .

Biological Activity

4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride is a benzoic acid derivative characterized by its molecular formula C13H19N3O2C_{13}H_{19}N_{3}O_{2} and a molecular weight of 322.23 g/mol. This compound features a piperazine moiety, which is known for its diverse biological activities, making it a subject of interest in pharmaceutical research and development.

  • Molecular Formula : C13H19N3O2C_{13}H_{19}N_{3}O_{2}
  • Molecular Weight : 322.23 g/mol
  • IUPAC Name : 4-((2-(piperazin-1-yl)ethyl)amino)benzoic acid dihydrochloride
  • CAS Number : 2059948-88-6

Biological Activity

Research has shown that 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride exhibits various biological activities, including:

  • Antiproliferative Activity : Studies have indicated that compounds with similar structures can inhibit cell growth in various cancer cell lines, suggesting potential as anticancer agents.
  • Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against common pathogens such as Candida albicans and Aspergillus niger .
  • Enzyme Inhibition : It has been reported to inhibit key enzymes involved in metabolic pathways, including neurolysin and angiotensin-converting enzyme (ACE), which are crucial in regulating blood pressure and other physiological functions .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : In silico studies suggest that 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride binds effectively to various receptors and enzymes, enhancing its therapeutic potential .
  • Protein Degradation Pathways : The compound may promote the activity of proteasome and autophagy pathways, which are essential for cellular homeostasis and the degradation of damaged proteins .

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of several benzoic acid derivatives, including 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride, on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 5 to 20 µM, demonstrating its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In vitro assays were conducted to assess the antimicrobial efficacy of the compound against various bacterial strains. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, supporting its use in treating infections .

Comparative Analysis

The following table summarizes the biological activities of related compounds compared to 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride:

Compound NameAntiproliferative ActivityAntimicrobial ActivityEnzyme Inhibition
Compound AModerateYesNo
Compound BHighModerateYes
4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride High Yes Yes

Q & A

Q. What advanced purification techniques are optimal for isolating trace impurities in batch synthesis?

  • Methodological Answer : Preparative SFC (supercritical fluid chromatography) with CO₂/MeOH gradients resolves enantiomers or diastereomers. ICP-MS detects metal catalysts (e.g., Pd) below 1 ppm. Orthogonal methods (e.g., NMR-assisted fractionation) confirm impurity structures .

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